![molecular formula C10H9ClN6O B1492436 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol CAS No. 6979-59-5](/img/structure/B1492436.png)
2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol
Overview
Description
2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol, also known as 4-Chlorophenylazo-5-amino-6-(2-pyridyl)pyrimidin-2-ol, is a synthetic compound with the CAS Number: 6979-59-5 and Linear Formula: C10H9ClN6O . It is a solid substance with a molecular weight of 264.67 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H9ClN6O/c11-5-1-3-6(4-2-5)16-17-7-8(12)14-10(13)15-9(7)18/h1-4H,(H5,12,13,14,15,18)/b17-16+ . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid substance with a molecular weight of 264.67 . The InChI Code is 1S/C10H9ClN6O/c11-5-1-3-6(4-2-5)16-17-7-8(12)14-10(13)15-9(7)18/h1-4H,(H5,12,13,14,15,18)/b17-16+ .Scientific Research Applications
Antibacterial and Antifungal Applications
Derivatives of 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol have been studied for their potential antibacterial and antifungal properties. The NH2 functional group in these compounds can react with different dichlorothienopyrimidines and dichlorofuropyrimidines to obtain new pyrimidine derivatives with potential for treating infections .
Synthesis of Pyrimidine Derivatives
The compound serves as a precursor for the synthesis of new pyrimidine derivatives. These derivatives are synthesized using reactions such as Suzuki cross-coupling, which can lead to the development of various pharmaceuticals .
Cancer Research
Some azo dye derivatives related to the compound have shown activity towards human colon cell lines (HCT116), suggesting a potential application in cancer research for inhibiting the growth of cancerous cells .
Medicinal Chemistry
The chemical structure of pyrimidine derivatives, including those related to 2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol, has been explored for their biological activity and medicinal applications due to the significance of heterocyclic compounds in drug development .
Computational Chemistry
Studies involving Density Functional Theory (DFT), ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and molecular docking simulations are conducted on pyrimidine derivatives to predict their biological activity and optimize their medicinal properties .
Annelation Methods in Organic Synthesis
The compound is used in annelation methods to build complex systems like the pyrimido[4,5-d]-pyrimidine system, which is a key structural motif in many biologically active molecules .
Safety and Hazards
properties
IUPAC Name |
2,4-diamino-5-[(4-chlorophenyl)diazenyl]-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN6O/c11-5-1-3-6(4-2-5)16-17-7-8(12)14-10(13)15-9(7)18/h1-4H,(H5,12,13,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMGLYHILGXNSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(N=C(NC2=O)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421404 | |
Record name | 7L-847 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10421404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol | |
CAS RN |
6979-59-5 | |
Record name | NSC134804 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134804 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7L-847 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10421404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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